N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide
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Overview
Description
N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide is a useful research compound. Its molecular formula is C21H21N3O and its molecular weight is 331.419. The purity is usually 95%.
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Scientific Research Applications
Dye-Sensitized Solar Cells
One notable application of bipyridine derivatives is in dye-sensitized solar cells (DSCs). Nguyen et al. (2018) introduced 2,2′-bipyridine as an electrolyte additive in DSCs. This compound was shown to reduce the thermal degradation of the N719 ruthenium dye compared to the commonly used 4-tert-butylpyridine (TBP), indicating its potential to enhance the thermal stability and efficiency of DSCs (Nguyen et al., 2018).
Electrocatalytic Synthesis of Hydrogen Peroxide
Another application is in the electrocatalytic synthesis of hydrogen peroxide. Fellinger et al. (2012) reported that mesoporous nitrogen-doped carbon derived from an ionic liquid containing a bipyridine moiety acts as a highly active, metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This suggests the broader utility of bipyridine derivatives in developing sustainable and efficient catalysts for chemical synthesis (Fellinger et al., 2012).
Surface Derivatizing Agents
Bipyridine derivatives have also been explored as surface derivatizing agents to enhance material properties. Simon et al. (1982) synthesized and characterized N-(3-(trimethoxysilyl)propyl)pyrrole, a compound that promotes the adhesion of polypyrrole films to N-type silicon photoanodes. Such compounds could be instrumental in improving the durability and performance of semiconductor-based devices (Simon et al., 1982).
Antimicrobial and Antioxidant Activities
Research on bipyridine derivatives has also extended into the biological sphere, with some compounds exhibiting antimicrobial, antioxidant, and cytotoxic activities. Xiao et al. (2014) isolated metabolites from the endophytic fungus Botryosphaeria dothidea, including a bipyridine derivative, which displayed potent antifungal and antibacterial properties, as well as significant antioxidant and cytotoxic effects against certain cancer cell lines. These findings highlight the potential of bipyridine derivatives in pharmaceutical and agricultural applications (Xiao et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(2-methylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-4-2-3-5-18(16)6-7-21(25)24-15-17-8-13-23-20(14-17)19-9-11-22-12-10-19/h2-5,8-14H,6-7,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNMYNBNFIFNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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